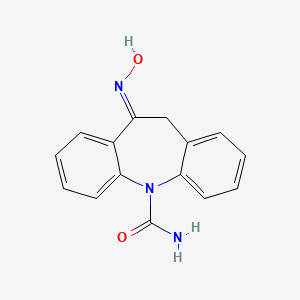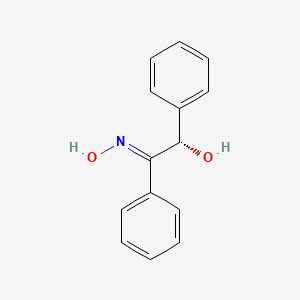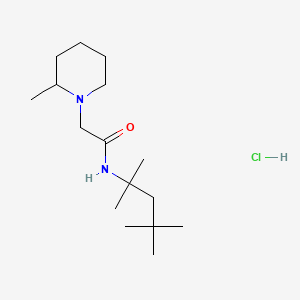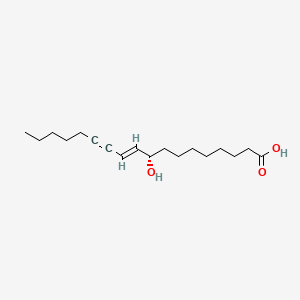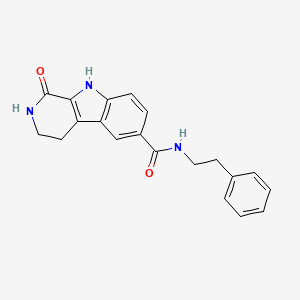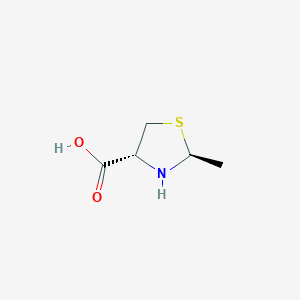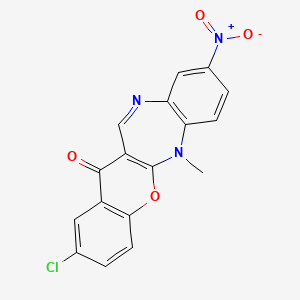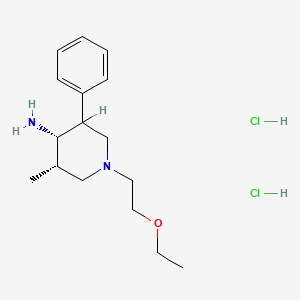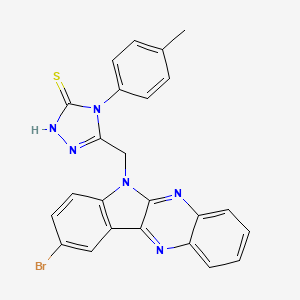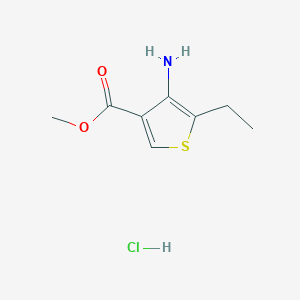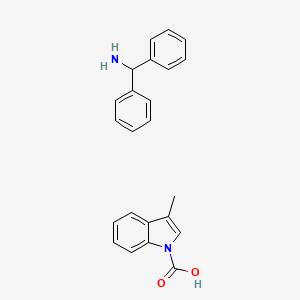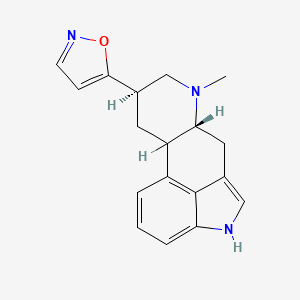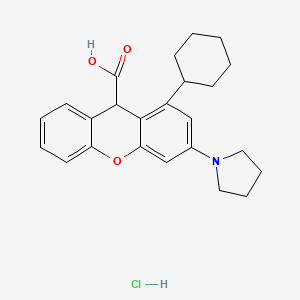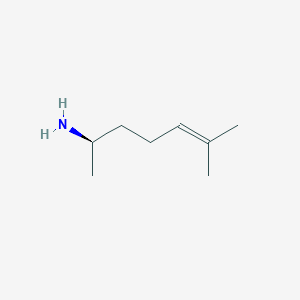
3-Ethoxypropane-1,2-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxypropane-1,2-dithiol is an organic compound characterized by the presence of two thiol groups and an ethoxy group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxypropane-1,2-dithiol can be synthesized through the reaction of 3-ethoxypropenal with ethane-1,2-dithiol under specific conditions. The reaction typically involves the addition of the dithiol to the propenal, followed by cyclization to form the desired dithiol compound . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a controlled temperature environment.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxypropane-1,2-dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from the reactions of this compound include disulfides from oxidation reactions, thiolates from reduction reactions, and various substituted derivatives from substitution reactions.
Scientific Research Applications
3-Ethoxypropane-1,2-dithiol has several scientific research applications, including:
Biology: Investigated for its potential use in biochemical assays and as a protective agent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of 3-ethoxypropane-1,2-dithiol involves its ability to form stable complexes with metal ions and its reactivity with various functional groups. The thiol groups can interact with metal ions to form coordination complexes, while the ethoxy group can participate in nucleophilic substitution reactions. These interactions and reactions are crucial for the compound’s applications in synthesis and industry .
Comparison with Similar Compounds
Similar Compounds
Ethane-1,2-dithiol: Similar in structure but lacks the ethoxy group, making it less versatile in certain reactions.
1,3-Propanedithiol: Contains two thiol groups but has a different backbone structure, leading to different reactivity and applications.
3-Ethoxy-1,2-propanediol: Similar in having an ethoxy group but contains hydroxyl groups instead of thiol groups, resulting in different chemical properties and uses.
Uniqueness
3-Ethoxypropane-1,2-dithiol is unique due to the presence of both thiol and ethoxy groups, which provide a combination of reactivity and versatility not found in similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific functional group interactions.
Properties
CAS No. |
90325-02-3 |
|---|---|
Molecular Formula |
C5H12OS2 |
Molecular Weight |
152.3 g/mol |
IUPAC Name |
3-ethoxypropane-1,2-dithiol |
InChI |
InChI=1S/C5H12OS2/c1-2-6-3-5(8)4-7/h5,7-8H,2-4H2,1H3 |
InChI Key |
LORHLLCTYJFTJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


